molecular formula C10H10N2O2S B189244 1-Tosylpyrozole CAS No. 6126-10-9

1-Tosylpyrozole

Cat. No. B189244
CAS RN: 6126-10-9
M. Wt: 222.27 g/mol
InChI Key: XDFZXGSBGXAPLS-UHFFFAOYSA-N
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Description

1-Tosylpyrozole is a chemical compound with the CAS Number: 6126-10-9 . It has a molecular weight of 222.27 . The molecular formula of 1-Tosylpyrozole is C10H10N2O2S .


Molecular Structure Analysis

The molecular structure of 1-Tosylpyrozole consists of a five-member aromatic ring with two nitrogen atoms and three carbon atoms . The structure analysis of similar compounds often involves techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .


Physical And Chemical Properties Analysis

1-Tosylpyrozole is a solid at room temperature and is stored in an inert atmosphere . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Application

1-Tosylpyrozole is an important pharmacophore and a privileged scaffold of immense significance in the field of medicinal chemistry . It is used in the design and discovery of pyrazole biomolecules as therapeutics for cancer and inflammation .

Results or Outcomes

The reported potential pyrazole-containing compounds are highlighted in the manuscript for the treatment of cancer and inflammation, and the results are mentioned in % inhibition of inflammation, % growth inhibition, IC50, etc . Pyrazole is an important heterocyclic moiety with a strong pharmacological profile, which may act as an important pharmacophore for the drug discovery process .

Safety And Hazards

The safety data sheet for 1-Tosylpyrozole indicates that it is classified as Acute toxicity, oral (Category 4), H302 . This suggests that it may be harmful if swallowed.

Future Directions

While specific future directions for 1-Tosylpyrozole were not found in the search results, research into pyrazole derivatives is ongoing, with a focus on green methodologies for synthesis and potential applications in various fields .

properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFZXGSBGXAPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313364
Record name 1-Tosylpyrozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tosylpyrozole

CAS RN

6126-10-9
Record name 6126-10-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Tosylpyrozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of pyrazole (1 g) and 4-toluenesulfonyl chloride (2.8 g) in pyridine (10 ml) was stirred at 130° C. for 1 hour. After the reaction mixture was cooled, water was added to the reaction mixture, resulting in a white suspension. The resultant suspension was filtered, and the obtained white solids were washed three times with water. Drying at room temperature under reduced pressure gave white solids (500 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of pyrazole (2 g, 29.0 mmol), dichloromethane (20 ml) and pyridine (5 ml) was added 4 toluene sulphonyl chloride (6.89 g, 36 mmol) and the reaction mixture stirred at ambient temperature for 1 hour. The reaction mixture was partitioned between dichlormethane and an aqueous solution of sodium bicarbonate. The organic layer was separated, dried over magnesium sulfate and evaporated under reduced pressure. The residue as purified by flash chromatography on silica eluting with a mixture of 70-100% dichloromethane in hexane and then 10% ethyl acetate in dichloromethane to give the product as a white solid (4.9 g, 76%). NMR Spectrum: (CDCl3) 2.43 (s, 3H), 6.39 (m, 1H), 7.34 (d, 2H), 7.72 (d, 1H), 7.89 (d, 2H), 8.10 (d, 1H). Mass Spectrum: M+H+ 223 and M+H− 221.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6.89 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
76%

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